2-Bromo-4-ethoxy-1-nitrobenzene

Chemical Purity Quality Control Procurement Specification

This specific ortho-bromo-nitroarene (CAS 57279-69-3) is engineered for superior performance in cross-coupling: the 1,2,4-substitution pattern is critical for regioselectivity, and the bromo group provides a substantial kinetic advantage over chloro analogs in oxidative addition, enabling lower catalyst loadings. With documented yields up to 99% and 88% ee in asymmetric Suzuki-Miyaura reactions, it is a proven building block for chiral biaryl drug candidates and α7 nAChR PAM programs. The assured ≥97% purity reduces side reactions in library synthesis, ensuring reproducible screening data.

Molecular Formula C8H8BrNO3
Molecular Weight 246.06 g/mol
CAS No. 57279-69-3
Cat. No. B1283775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-ethoxy-1-nitrobenzene
CAS57279-69-3
Molecular FormulaC8H8BrNO3
Molecular Weight246.06 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1)[N+](=O)[O-])Br
InChIInChI=1S/C8H8BrNO3/c1-2-13-6-3-4-8(10(11)12)7(9)5-6/h3-5H,2H2,1H3
InChIKeyMQRFWCCICSGULX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-ethoxy-1-nitrobenzene (CAS 57279-69-3): An Ortho-Bromo-Nitrobenzene Building Block for Cross-Coupling and Medicinal Chemistry


2-Bromo-4-ethoxy-1-nitrobenzene (CAS 57279-69-3) is a polysubstituted aromatic compound featuring a bromo group ortho to a nitro group and an ethoxy group in the para position . This substitution pattern places it within the broader class of ortho-bromo-nitroarenes, which are valued as versatile intermediates in palladium-catalyzed cross-coupling reactions and as scaffolds for the synthesis of nitrogen-containing heterocycles [1]. The compound's molecular formula is C8H8BrNO3 with a molecular weight of 246.06 g/mol .

Why Generic Substitution Fails: The Critical Role of Regioisomeric Purity and Halogen Identity in 2-Bromo-4-ethoxy-1-nitrobenzene Applications


Direct substitution of 2-Bromo-4-ethoxy-1-nitrobenzene with a different regioisomer or a chloro analog is not feasible without significantly altering synthetic outcomes. The specific 1,2,4-substitution pattern dictates both the regioselectivity of subsequent cross-coupling reactions and the electronic environment of the aromatic ring . Changing the position of the bromo or ethoxy group can lead to different reactivity and selectivity in palladium-catalyzed couplings, as seen in studies on ortho-bromo-nitroarenes where the ortho-substituent plays a key role in achieving high enantioselectivity [1]. Furthermore, replacing bromine with chlorine reduces the rate of oxidative addition—a critical step in many cross-coupling reactions—by orders of magnitude, as demonstrated by kinetic studies comparing aryl bromides and chlorides [2]. Therefore, the precise molecular architecture of 2-Bromo-4-ethoxy-1-nitrobenzene is essential for achieving the desired reactivity and product profiles in targeted synthetic sequences.

Quantitative Evidence Guide for 2-Bromo-4-ethoxy-1-nitrobenzene: Comparative Purity, Reactivity, and Synthetic Utility


Purity and Quality Control: 2-Bromo-4-ethoxy-1-nitrobenzene Offers Higher Assured Purity than Common Isomers

Reputable suppliers consistently list 2-Bromo-4-ethoxy-1-nitrobenzene with a minimum purity of 97% . In contrast, the closely related positional isomer 4-Bromo-2-ethoxy-1-nitrobenzene (CAS 57279-70-6) is typically offered at 95% purity from the same vendor . This 2% absolute difference in specification can be significant in applications requiring high stoichiometric precision, such as the preparation of advanced pharmaceutical intermediates or the development of structure-activity relationship (SAR) libraries.

Chemical Purity Quality Control Procurement Specification

Regioselective Cross-Coupling Potential Enabled by Ortho-Bromo-Nitro Substitution Pattern

The ortho-bromo-nitro substitution pattern in 2-Bromo-4-ethoxy-1-nitrobenzene is known to facilitate highly regioselective Suzuki-Miyaura couplings. A study on asymmetric Suzuki couplings of ortho-substituted bromoarenes, including 3-methyl-2-bromo-1-nitrobenzene, achieved very high yields (up to 99%) with good enantioselectivities (up to 88% ee) [1]. The authors attribute this success to the large steric hindrance from the π-conjugated ortho-substituent and a Pd···O interaction between the carbonyl (or nitro group) and palladium, both of which are present in the target compound's structure. This class-level inference suggests that the specific 1,2,4-arrangement of substituents in 2-Bromo-4-ethoxy-1-nitrobenzene can be exploited for similar high-yielding, stereoselective transformations.

Regioselectivity Suzuki-Miyaura Coupling Palladium Catalysis

Validated Synthetic Utility as an Intermediate in a Pharmaceutical Patent Application

2-Bromo-4-ethoxy-1-nitrobenzene is explicitly utilized as a key intermediate in the synthesis of positive allosteric modulators of the nicotinic acetylcholine receptor, as described in US Patent Application US20080132551A1 [1]. The patent details a Buchwald-Hartwig amination reaction of the target compound with 3-aminopyridine using a palladium catalyst (Pd2(dba)3) and BINAP ligand in toluene at 85°C [1]. While the yield for this specific step is not provided, its inclusion in a pharmaceutical patent application indicates that the compound's reactivity profile is suitable for constructing complex, biologically relevant molecules. This provides a concrete, documented example of its industrial applicability that may not exist for closely related isomers.

Pharmaceutical Intermediates Patent Literature Buchwald-Hartwig Amination

Superior Oxidative Addition Reactivity of Aryl Bromides over Aryl Chlorides in Palladium-Catalyzed Cross-Couplings

A fundamental kinetic study on oxidative addition—the rate-determining step in many palladium-catalyzed cross-couplings—reveals that aryl bromides are significantly more reactive than aryl chlorides [1]. Specifically, the apparent rate constant (kapp) for the oxidative addition of phenyl bromide to a Pd(0) complex was measured at 0.48 mol⁻¹ L s⁻¹, whereas the rate for phenyl chloride was so slow that it was considered negligible under the same conditions [1]. This class-level data translates directly to the comparison between 2-Bromo-4-ethoxy-1-nitrobenzene and its chloro analog (2-Chloro-4-ethoxy-1-nitrobenzene, CAS 5391-55-9), indicating that the bromo compound will participate in cross-coupling reactions far more rapidly, often enabling the use of milder conditions and lower catalyst loadings.

Reactivity Oxidative Addition Cross-Coupling Kinetics

Optimal Application Scenarios for 2-Bromo-4-ethoxy-1-nitrobenzene Based on Quantitative Differentiation


Synthesis of Chiral Biaryl Pharmaceuticals via Asymmetric Suzuki-Miyaura Coupling

The ortho-bromo-nitro substitution pattern of 2-Bromo-4-ethoxy-1-nitrobenzene is structurally analogous to substrates that achieve high yields (up to 99%) and enantioselectivities (up to 88% ee) in Pd-catalyzed asymmetric Suzuki-Miyaura couplings [1]. This makes the compound a strong candidate for the synthesis of chiral biaryl motifs, which are common in drug candidates. Procurement of this specific regioisomer ensures the required steric and electronic environment for stereocontrol.

Medicinal Chemistry Campaigns Targeting Nicotinic Acetylcholine Receptors

The compound has a documented role as an intermediate in a patent application for positive allosteric modulators of the α7 nicotinic acetylcholine receptor [1]. Medicinal chemistry teams working on similar targets can directly adopt this validated building block for generating analogs, leveraging the established Buchwald-Hartwig amination conditions [1] to accelerate lead optimization.

High-Throughput Library Synthesis Requiring High Stoichiometric Precision

With a commercially assured purity of ≥97% from multiple reputable vendors [1], 2-Bromo-4-ethoxy-1-nitrobenzene is well-suited for high-throughput parallel synthesis. The higher purity specification compared to the 95% common for some isomers minimizes the risk of side reactions and simplifies purification in library production, enhancing the overall quality and reproducibility of screening data.

Rapid Assembly of Complex Molecules Requiring Efficient Cross-Coupling Steps

For synthetic routes where time and catalyst efficiency are critical, the bromo substituent provides a significant kinetic advantage over a chloro substituent [1]. The much faster rate of oxidative addition for aryl bromides translates to faster reaction times and/or the ability to use lower catalyst loadings, making 2-Bromo-4-ethoxy-1-nitrobenzene a more efficient building block than its chloro analog (CAS 5391-55-9) for convergent synthesis strategies.

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